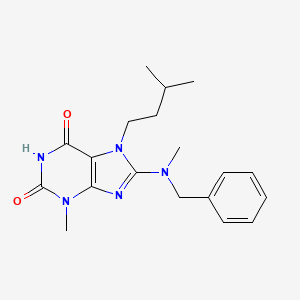

8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(Benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a benzyl(methyl)amino group at position 8 and an isopentyl (3-methylbutyl) chain at position 7. Its molecular formula is C₂₂H₃₁N₅O₂, with an average mass of 397.52 g/mol (monoisotopic mass: 397.2478) .

The structural uniqueness of this compound lies in its substitution pattern:

- Position 3: Methyl group, enhancing metabolic stability by reducing oxidative degradation.

- Position 7: Isopentyl chain, which balances lipophilicity and steric bulk for optimal membrane permeability and target engagement .

- Position 8: Benzyl(methyl)amino group, providing hydrogen-bonding capability and π-π stacking interactions with aromatic residues in receptor binding pockets .

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-13(2)10-11-24-15-16(23(4)19(26)21-17(15)25)20-18(24)22(3)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPVNLMRBMSXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 6-chloropurine.

Substitution Reactions: The introduction of the benzyl and methyl groups is achieved through nucleophilic substitution reactions. Benzyl chloride and methylamine are commonly used reagents.

Alkylation: The isopentyl group is introduced via alkylation reactions, often using isopentyl bromide in the presence of a strong base like potassium carbonate.

Cyclization and Purification: The final step involves cyclization to form the purine ring system, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, 8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in nucleotide metabolism, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. It may exhibit antiviral, anticancer, or anti-inflammatory properties, although these effects require further investigation.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include nucleotide synthesis and metabolism.

Comparison with Similar Compounds

Key Insights :

- Longer alkyl chains (e.g., isohexyl) increase lipophilicity and receptor binding but compromise solubility .

- Polar groups (e.g., hydroxyethyl) improve solubility but limit blood-brain barrier penetration .

- The isopentyl group in the target compound strikes a compromise, making it suitable for CNS-targeted applications .

Substituent Effects at Position 8

Key Insights :

- Benzyl(methyl)amino: The dual aromatic (benzyl) and hydrogen-bonding (methylamino) groups enhance selectivity for serotonin and dopamine receptors .

- Thioethers: While metabolically stable, they show lower affinity for CNS targets compared to amino substituents .

- Pyridinyloxy groups : Eliminate CNS side effects but are less effective in receptor modulation .

Comparative Pharmacological Data

Key Insights :

Biological Activity

8-(Benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The compound's molecular formula is C22H23N5O2, and it features a purine core with various substituents that enhance its biological potential. The presence of a benzyl group and an isopentyl chain contributes to its unique interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways. The following points outline its proposed mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in pathways involving purine metabolism.

- Receptor Modulation : It can interact with receptors similar to natural substrates, potentially altering receptor signaling pathways.

Biological Activity Profile

Research indicates that 8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Anticancer | Demonstrated potential in inhibiting cancer cell proliferation through apoptosis induction. |

| Anti-inflammatory | Exhibits properties that reduce inflammation in various models. |

| Antioxidant | Shows ability to scavenge free radicals, protecting cells from oxidative stress. |

Comparative Analysis

To better understand the compound's uniqueness, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Caffeine | Methyl groups at positions 1 and 3 | Stimulant |

| Theophylline | Methyl groups at positions 1 and 3; oxygen at position 7 | Bronchodilator |

| Linagliptin | Dipeptidyl peptidase IV inhibitor scaffold | Antidiabetic |

| 8-(Benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | Benzyl and isopentyl substituents | Anticancer, anti-inflammatory |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity Study :

- A study conducted on various cancer cell lines indicated that the compound significantly inhibited cell growth compared to control groups. The mechanism was linked to the induction of apoptosis via caspase activation.

-

Anti-inflammatory Effects :

- In an animal model of inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

-

Antioxidant Properties :

- Research demonstrated that the compound effectively reduced oxidative stress markers in vitro, indicating its role as an antioxidant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.